

copper oxalate chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copperoxalate*
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An In-depth Technical Guide to Copper(II) Oxalate

Introduction

Copper(II) oxalate (CuC_2O_4) is an inorganic compound and a salt of copper and oxalic acid. It exists in both anhydrous and hydrated forms and is notable for its structure as a coordination polymer, which renders it practically insoluble in water and most common solvents^[1]. This compound serves as a precursor in the synthesis of copper-based materials, a catalyst in organic reactions, and a stabilizer for polymers^[1]. This guide provides a comprehensive overview of its chemical formula, structure, properties, synthesis, and thermal behavior, tailored for researchers and professionals in chemistry and materials science.

Chemical Formula and Structure

Chemical Formula

The chemical formula for anhydrous copper(II) oxalate is CuC_2O_4 ^[1]. It can also exist in hydrated forms, represented by the general formula $\text{CuC}_2\text{O}_4 \cdot x\text{H}_2\text{O}$, where the value of x can range from 0 to 0.44^[1]. A naturally occurring secondary mineral form, moolooite, is a hydrated variant^[1]. A common synthetic form is the hemihydrate, $\text{CuC}_2\text{O}_4 \cdot 0.5\text{H}_2\text{O}$ ^{[2][3]}. The copper cation is in the +2 oxidation state. There is also a less common copper(I) oxalate, with the formula $\text{C}_2\text{Cu}_2\text{O}_4$ ^[4].

Molecular Structure

Copper(II) oxalate is a coordination polymer^[1]. In this structure, the oxalate dianion ($\text{C}_2\text{O}_4^{2-}$) acts as a bidentate ligand, bridging between copper(II) centers. Each copper ion is coordinated

to oxygen atoms from the oxalate ligands, forming an extended network. This polymeric structure is responsible for its low solubility[1]. The anhydrous form has been characterized by X-ray crystallography, revealing a structure of randomly stacked anisotropic nano-sized crystallites[1].

Physicochemical Properties

The key quantitative properties of copper(II) oxalate are summarized in the table below.

Property	Anhydrous (CuC ₂ O ₄)	Hemihydrate (CuC ₂ O ₄ ·0.5H ₂ O)	Reference(s)
Molar Mass	151.56 g/mol	160.57 g/mol	[1][2][3]
Appearance	Blue-white powder, blue solid	Blue-white powder	[1][2][5]
Density	6.57 g/cm ³	>1 g/cm ³ at 20°C	[1][2]
Solubility in Water	Insoluble	0.00253 g/100 mL at 25°C	[1][2]
Solubility Product (K _{sp})	4.43 × 10 ⁻¹⁰	-	[1]
Decomposition Temp.	Decomposes around 300-310°C in air to form CuO	Loses water by 200°C	[2][6]

Synthesis and Experimental Protocols

Copper(II) oxalate is typically synthesized via a precipitation reaction. Complexes such as potassium bis(oxalato)cuprate(II) dihydrate (K₂[Cu(C₂O₄)₂]·2H₂O) can also be readily prepared.

Protocol: Synthesis of Potassium Bis(oxalato)cuprate(II) Dihydrate

This protocol is adapted from a standard laboratory procedure for preparing a copper(II) oxalate complex[7][8].

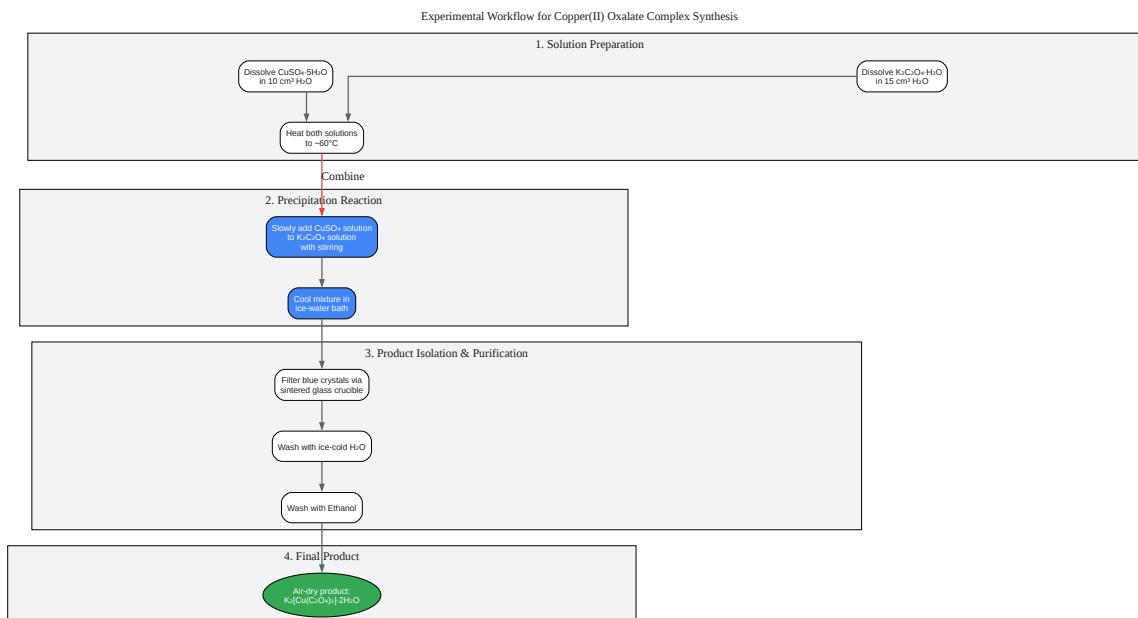
Materials:

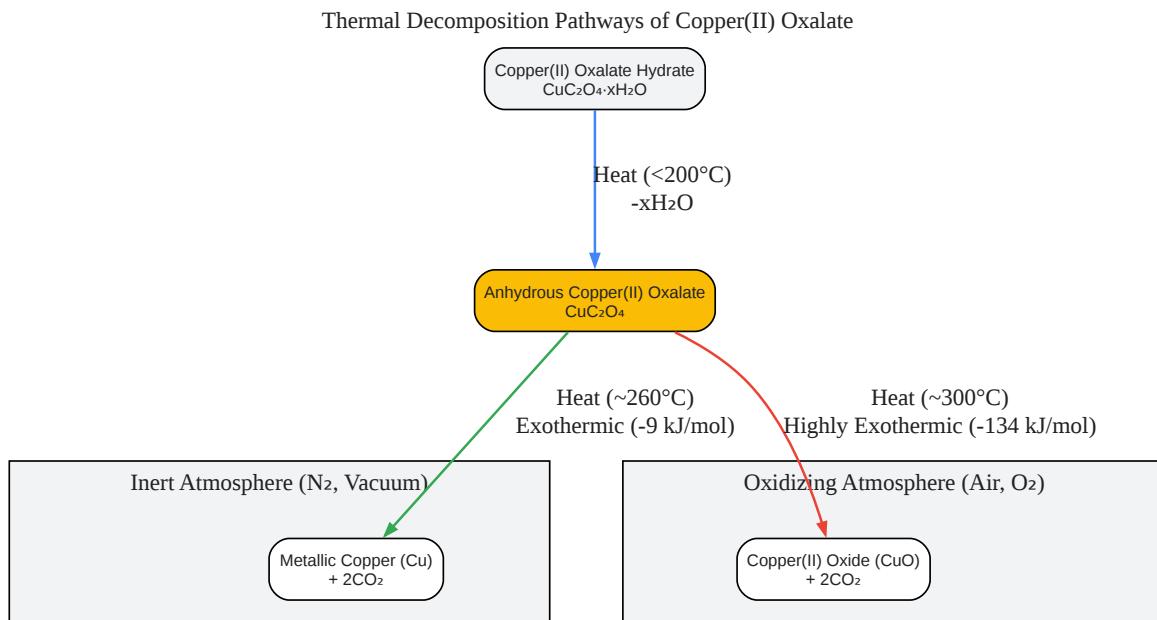
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$)
- Deionized water
- Ethanol
- Beakers, magnetic stirrer, heating plate, ice bath, sintered glass crucible

Procedure:

- Prepare Reactant Solutions:
 - Dissolve 2.0 g of copper(II) sulfate pentahydrate in 10 cm³ of deionized water in a beaker.
 - In a separate beaker, dissolve 3.1 g of potassium oxalate monohydrate in 15 cm³ of deionized water^[7].
- Reaction:
 - Heat both solutions to approximately 60°C^[7].
 - Slowly add the hot copper(II) sulfate solution to the potassium oxalate solution while stirring continuously. A precipitate of blue crystals will form^[7]. The order of addition is important for obtaining larger crystals^[7].
 - The overall reaction is: $\text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 2\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O} \rightarrow \text{K}_2[\text{Cu}(\text{C}_2\text{O}_4)_2] \cdot 2\text{H}_2\text{O} + \text{K}_2\text{SO}_4 + 5\text{H}_2\text{O}$
- Crystallization and Isolation:
 - Cool the reaction mixture in an ice-water bath to maximize crystal precipitation^[7].
 - Filter the blue crystals using a pre-weighed sintered glass crucible^[7].
- Washing and Drying:

- Wash the collected crystals with two 5 cm³ portions of ice-cold water to remove soluble impurities[7].
- Subsequently, wash the crystals with 10 cm³ of ethanol to aid in drying[7].
- Air-dry the final product on the crucible and determine the final yield[7].



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- To cite this document: BenchChem. [copper oxalate chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427361#copper-oxalate-chemical-formula-and-structure\]](https://www.benchchem.com/product/b3427361#copper-oxalate-chemical-formula-and-structure)

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